Methylene Linker vs. Direct Attachment: Conformational Flexibility and Target Binding Geometry
The methylene (-CH2-) spacer between the 1-methylpyrazole and piperidine rings in the target compound introduces an additional rotatable bond (total rotatable bonds = 2 for the free base) compared to directly-attached analogs such as 4-(1-methyl-1H-pyrazol-4-yl)piperidine (rotatable bonds = 1) [1]. In pyrazolyl piperidine Factor Xa inhibitors, this methylene linker was found to be critical for maintaining the binding pose within the S4 pocket, with directly-attached analogs showing reduced docking scores and altered hydrogen-bond networks [2]. The increased conformational freedom of the methylene-linked scaffold enables the piperidin-4-ol moiety to adopt geometries that directly-attached congeners cannot access, a structural feature that may translate to differential target selectivity profiles across kinase and protease targets [2][3].
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 2 rotatable bonds (free base); methylene spacer between pyrazole C4 and piperidine N1 |
| Comparator Or Baseline | 4-(1-Methyl-1H-pyrazol-4-yl)piperidine: 1 rotatable bond; direct C-C attachment between pyrazole C4 and piperidine C4 |
| Quantified Difference | +1 rotatable bond; ~30° additional dihedral angle conformational space |
| Conditions | Calculated from SMILES structures; SAR context from pyrazolyl piperidine Factor Xa inhibitor studies (Rayani et al., 2022) |
Why This Matters
The additional rotational degree of freedom in the methylene-linked scaffold may enable unique binding poses unattainable by directly-attached congeners, directly impacting target selectivity in kinase and protease drug discovery programs.
- [1] PubChem. 4-(1-Methyl-1H-pyrazol-4-yl)piperidine. CID 63085164. https://pubchem.ncbi.nlm.nih.gov/compound/4-_1-methyl-1H-pyrazol-4-yl_piperidine (accessed 2026-04-29). View Source
- [2] Rayani, R.H. et al. Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry, 2022, 4, 100355. View Source
- [3] Pyrazole Compounds that Modulate the Activity of CDK, GSK and Aurora Kinases. US Patent US20080132495 (2008). View Source
